molecular formula C9H8N2OS B1303181 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol CAS No. 70547-50-1

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

Cat. No. B1303181
CAS RN: 70547-50-1
M. Wt: 192.24 g/mol
InChI Key: PALKTPOWWUCIKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol involves various strategies. For instance, a series of 5-substituted tetrahydrothieno[3,2-c]pyridines were synthesized using microwave irradiation and evaluated for antifungal activity, with one compound showing potent activity against Candida albicans . Another study described the synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, which involved the formation of different coordination geometries and the analysis of supramolecular interactions . Additionally, the synthesis of 2-substituted 5-(1-oxido-4-pyridyl)- and 5-(1-oxido-2-pyridyl)-1,3,4-thiadiazole derivatives was achieved by substituting a 2-methylsulfonyl group with various nucleophiles .

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds have been extensively studied. A comment on a previous study highlighted the importance of intramolecular OH⋯N hydrogen bonding in the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species . Another research focused on the conformational search, spectral analysis, and electronic properties of 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine, determining the most stable conformers and analyzing their electronic structure .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse. For example, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles was achieved through a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . In another study, the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones yielded a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through various techniques. For instance, the antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, revealing interesting antibacterial activity against certain strains . The photoluminescent properties of the ligand and its complexes were studied in methanol solution at room temperature . Additionally, the electronic properties, such as frontier orbitals and band gap energies, were calculated for 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine .

Case Studies

Several case studies have been reported where these compounds were evaluated for their biological activities. For example, the antifungal activity of tetrahydrothieno[3,2-c]pyridines was assessed, with one compound outperforming miconazole . The antimicrobial and antitubercular activities of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3'-yl-[1,2,4]-triazole were also evaluated .

Scientific Research Applications

Thiazole Biosynthesis in Organisms

The structure and function of the THI1 protein from Arabidopsis thaliana, associated with thiazole biosynthesis in eukaryotes, were studied. The protein's structure, bound to a potential intermediate of thiazole biosynthesis, offers insights into thiazole biosynthesis mechanisms in organisms (Godoi et al., 2006).

Anticancer Potential

Novel pyridine-thiazole hybrid molecules exhibited high antiproliferative activity against various cancer cell lines and normal human keratinocytes. The compounds showed selective cytotoxic action towards cancer cells, suggesting potential as anticancer agents (Ivasechko et al., 2022).

Antimicrobial and Antioxidant Activities

Synthesized pyridyl substituted thiazolyl triazole derivatives demonstrated significant antibacterial and antioxidant activities. The derivatives showed especially high activity against Gram-positive bacteria and remarkable antioxidant activity (Tay et al., 2022).

Ligand Synthesis for Metal Complexes

The synthesis of novel ligands connecting an azaheterocycle with a thiazole subunit resulted in the successful creation of heteroleptic cationic complexes of Ru(bpy)2(L). These complexes and ligands could be significant in the field of coordination chemistry (Menzel et al., 2010).

Safety And Hazards

The safety data sheet for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol indicates that it is for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

5-methyl-2-pyridin-4-yl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-2-4-10-5-3-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALKTPOWWUCIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377064
Record name 5-Methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

CAS RN

70547-50-1
Record name 5-Methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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